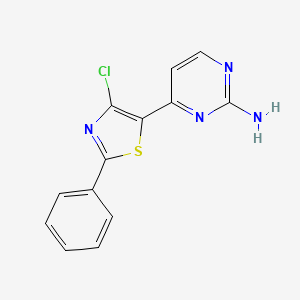

4-(4-Chloro-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(4-chloro-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4S/c14-11-10(9-6-7-16-13(15)17-9)19-12(18-11)8-4-2-1-3-5-8/h1-7H,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJDQHRKEVGWNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(S2)C3=NC(=NC=C3)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloro-2-phenylthiazole with appropriate pyrimidine precursors under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Anticancer Activity

One of the primary applications of 4-(4-Chloro-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine lies in its anticancer properties. Research indicates that compounds containing thiazole and pyrimidine derivatives can inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, this compound has shown promise in inhibiting CDK4 and CDK6, making it a candidate for cancer therapy .

Case Study:

In a study involving acute myeloid leukemia (AML) cell lines, treatment with derivatives similar to this compound resulted in significant apoptosis and cell cycle arrest. The results demonstrated that these compounds could serve as effective agents against AML by modulating CDK activity .

Protein Kinase Inhibition

The compound has been studied for its ability to inhibit various protein kinases beyond CDKs. This inhibition is vital for the development of drugs targeting multiple signaling pathways involved in cancer progression. The ability to modulate protein kinase activity can lead to the development of novel therapeutic strategies for treating proliferative diseases .

Table 1: Biological Activities of this compound

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Their Implications

Key Observations :

- Chlorophenyl vs.

- Electron-Withdrawing Groups : Nitrophenyl or trifluoromethylphenyl substituents (e.g., in ) increase electrophilicity, which may improve binding to kinase ATP pockets but could also introduce metabolic liabilities.

- Morpholinyl/Piperazinyl Additions : These groups (e.g., in ) improve solubility through hydrogen-bonding interactions, critical for oral bioavailability.

Comparative Yields :

Key Findings :

- HPLC Purity : Most analogs achieve >95% purity post-HPLC, underscoring robust synthetic protocols .

- Thermal Stability : Higher melting points (e.g., 225–227°C in ) correlate with rigid, planar architectures, as seen in X-ray structures (e.g., dihedral angle = 6.48° in ).

Biological Activity

4-(4-Chloro-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine, with the CAS number 499796-13-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C13H9ClN4S, with a molecular weight of approximately 288.75 g/mol. The compound features a thiazole ring and a pyrimidine moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. A study focusing on related compounds demonstrated that certain derivatives showed promising cytotoxic effects against various cancer cell lines. For example, compounds with similar structures were tested against breast and lung cancer cell lines, revealing IC50 values ranging from 10 to 30 μM, suggesting moderate to high potency in inhibiting cancer cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole and pyrimidine derivatives has been extensively studied. In particular, the compound was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes. A comparative analysis showed that several derivatives demonstrated IC50 values against COX-2 similar to or lower than those of standard anti-inflammatory drugs like diclofenac and celecoxib. For instance, one study reported IC50 values for related compounds against COX-2 ranging from 23.8 to 42.1 μM .

Table 1: IC50 Values of Related Compounds Against COX Enzymes

| Compound | IC50 (COX-1) | IC50 (COX-2) |

|---|---|---|

| Compound A | 19.45 μM | 42.1 μM |

| Compound B | 26.04 μM | 31.4 μM |

| Compound C | 28.39 μM | 23.8 μM |

Antimicrobial Activity

The antimicrobial activity of thiazole and pyrimidine derivatives has also been explored. Compounds structurally similar to this compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ciprofloxacin .

Structure–Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is largely influenced by their structural features. Substituents on the thiazole and pyrimidine rings can enhance or diminish biological activity. For example:

- Electron-withdrawing groups (like chlorine) at specific positions can increase potency.

- Alkyl substitutions may affect solubility and bioavailability.

Case Studies

- In Vivo Studies : In a study involving carrageenan-induced paw edema in rats, related compounds demonstrated significant anti-inflammatory effects comparable to indomethacin, with effective doses (ED50) reported around 9–11 μM .

- Docking Studies : Molecular docking analyses have shown that the compound binds effectively to the active sites of COX enzymes, suggesting a mechanism for its anti-inflammatory effects .

Q & A

Q. What in vitro assays are recommended for evaluating biological activity?

- Methodological Answer :

- Enzyme Inhibition : Fluorescence-based assays (e.g., β-secretase inhibition) with recombinant proteins .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa) to assess IC and selectivity indices .

- Membrane Permeability : Caco-2 cell monolayers model intestinal absorption for pharmacokinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.